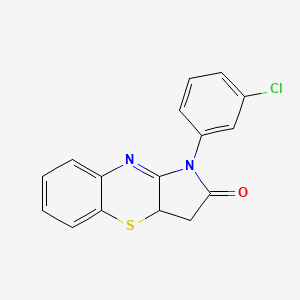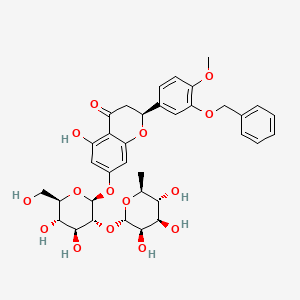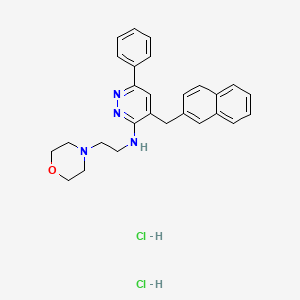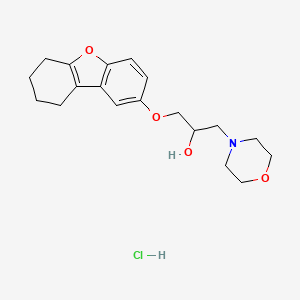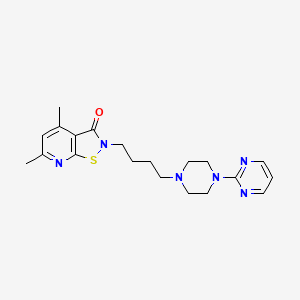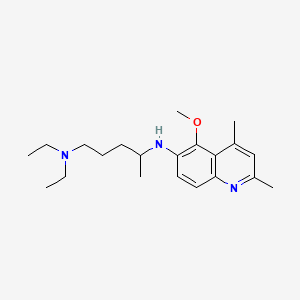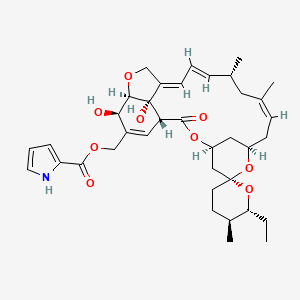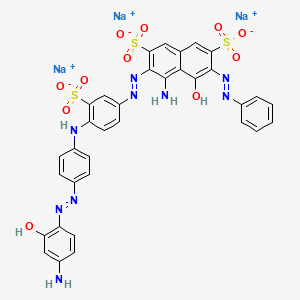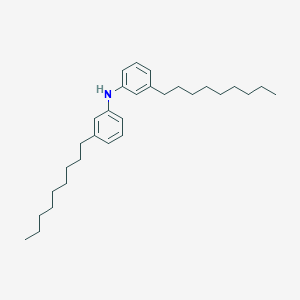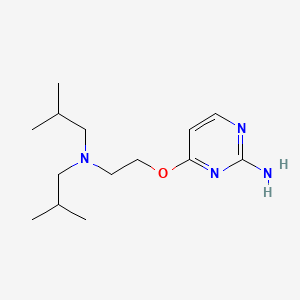
(+-)-N,N-Dimethyl-N'-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a phenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving a suitable precursor. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the methylation of the nitrogen atoms to form the dimethyl derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a similar structure but different functional groups.
Quaternary Ammonium Compounds: These compounds share the dimethylamine functional group but differ in their overall structure and applications.
Uniqueness
(±)-N,N-Dimethyl-N’-((1-phenyl-2-pyrrolidinyl)methyl)-1,2-ethanediamine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
143414-71-5 |
|---|---|
Fórmula molecular |
C15H27Cl2N3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H25N3.2ClH/c1-17(2)12-10-16-13-15-9-6-11-18(15)14-7-4-3-5-8-14;;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;2*1H |
Clave InChI |
DUCWJIABRASTOF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1CCCN1C2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



